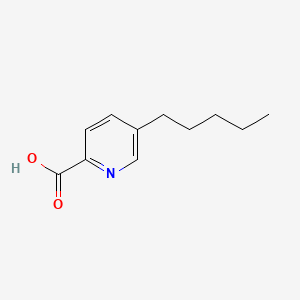
Picolinic acid, 5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentylpyridine-2-carboxylic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pentyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Métodos De Preparación
The synthesis of 5-pentylpyridine-2-carboxylic acid typically involves multiple steps. One common method involves the hydrolysis of 5-pentyl-pyridine-2-carboxylic acid ethyl ester . The process can be summarized as follows:
Stage 1: Dissolve the ethyl ester in methanol and add aqueous sodium hydroxide. Stir the reaction mixture at room temperature for 2.5 to 3 hours.
Stage 2: Concentrate the reaction mixture under reduced pressure and add ethyl acetate. Extract the product with sodium hydroxide.
Stage 3: Acidify the combined aqueous layers to pH 5 using hydrochloric acid.
Análisis De Reacciones Químicas
5-Pentylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid.
Oxidation and Reduction:
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and hydrochloric acid for acidification. The major product formed from these reactions is 5-pentylpyridine-2-carboxylic acid itself .
Aplicaciones Científicas De Investigación
5-Pentylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-pentylpyridine-2-carboxylic acid is not fully understood. it is known that pyridine derivatives can interact with various molecular targets and pathways. For example, some pyridine carboxamide-based compounds have been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The specific molecular targets and pathways involved in the action of 5-pentylpyridine-2-carboxylic acid require further investigation.
Comparación Con Compuestos Similares
5-Pentylpyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:
Pyridine-2-carboxylic acid: Lacks the pentyl group, making it less hydrophobic.
5-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a pentyl group, resulting in different chemical properties.
5-Butylpyridine-2-carboxylic acid: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
Propiedades
Número CAS |
24472-57-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
5-pentylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-5-9-6-7-10(11(13)14)12-8-9/h6-8H,2-5H2,1H3,(H,13,14) |
Clave InChI |
BOHRWPVFCVAKKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

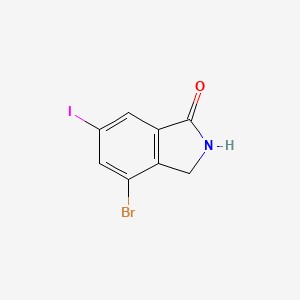
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
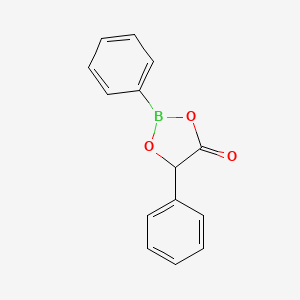
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)
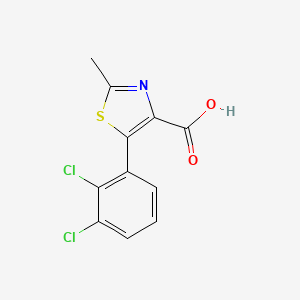
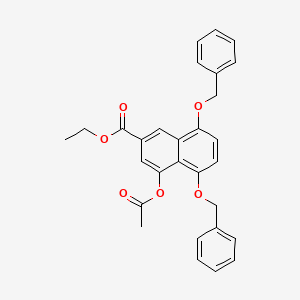

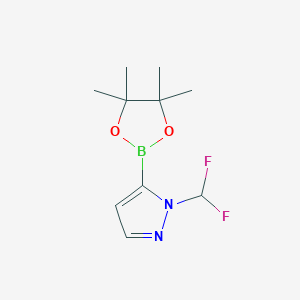
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
